Product packaging for Ketorolac tromethamine, (S)-(Cat. No.:CAS No. 156699-13-7)

Ketorolac tromethamine, (S)-

Cat. No.: B13124908
CAS No.: 156699-13-7
M. Wt: 376.4 g/mol
InChI Key: BWHLPLXXIDYSNW-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Ketorolac (B1673617) is classified as a first-generation non-steroidal anti-inflammatory drug (NSAID). wikipedia.org Like other drugs in this class, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. wikipedia.orgthieme-connect.com Prostaglandins are key mediators of inflammation, pain, and fever. drugbank.comwikipedia.org

Ketorolac is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2 enzymes. drugbank.comwikipedia.org The COX-1 enzyme is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function. drugbank.com In contrast, the COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation. drugbank.com The clinical efficacy of ketorolac in reducing pain and inflammation is primarily attributed to its inhibition of COX-2. drugbank.com

The chemical structure of ketorolac is based on a pyrrolo-pyrrole group. pfizer.com It is commercially available as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. drugbank.compfizer.com

Significance of the (S)-Enantiomer in Pharmacological Activity

The pharmacological activity of ketorolac resides almost entirely in the (S)-enantiomer. drugbank.compfizer.comnih.gov This stereospecificity is a common feature among many chiral NSAIDs, where one enantiomer is significantly more potent in inhibiting the target enzyme. nih.gov

Research has demonstrated that (S)-ketorolac is a potent inhibitor of both COX-1 and COX-2 enzymes, while the (R)-enantiomer is substantially less active, showing over 100-fold less activity on both COX subtypes. nih.govcaymanchem.com In a rat pain assay, (S)-ketorolac was found to be approximately twice as potent as the racemic mixture and 60 times more potent than (R)-ketorolac. caymanchem.com This significant difference in potency underscores the critical role of the (S)-enantiomer in the analgesic and anti-inflammatory effects of ketorolac.

The disposition of ketorolac in the human body is also enantioselective. nih.gov The clearance of (S)-ketorolac is significantly higher than that of the (R)-enantiomer, and the steady-state volume of distribution is also larger for the (S)-form. nih.gov These pharmacokinetic differences further highlight the importance of studying the individual enantiomers to accurately interpret pharmacological data. nih.gov

Evolution of Research Focus for Chemical Entity

Initial research on ketorolac primarily focused on the properties of the racemic mixture. justia.comcore.ac.uk Early studies established its potent analgesic and anti-inflammatory effects, leading to its approval for medical use. wikipedia.org

Subsequent research delved into the stereoselective nature of its pharmacology, leading to the identification of (S)-ketorolac as the active enantiomer. nih.govcaymanchem.com This shift in focus allowed for a more precise understanding of its mechanism of action and the structure-activity relationship. The absolute configuration of the active enantiomer, (-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, was determined, further solidifying the understanding of its stereochemistry. caymanchem.com

More recent research has explored novel pharmacological activities of the individual enantiomers beyond COX inhibition. For instance, studies have investigated the potential of the (R)-enantiomer as an inhibitor of Rac1 and Cdc42, which are involved in cancer cell migration and adhesion. aacrjournals.orgresearchgate.net This line of research suggests that the two enantiomers of ketorolac may possess distinct therapeutic properties. aacrjournals.org

Contemporary research also focuses on developing new synthesis methods for ketorolac and its intermediates, aiming for more efficient, cost-effective, and environmentally friendly processes. google.com Additionally, computational studies using techniques like Density Functional Theory (DFT) are being employed to investigate the physicochemical properties and biochemical interactions of ketorolac and its degradation products to design more potent analgesic drugs. nih.gov

Table 1: Chemical and Pharmacological Properties of Ketorolac Enantiomers

Property(S)-Ketorolac(R)-KetorolacRacemic Ketorolac
COX-1 Inhibition (IC50) 0.1 µM caymanchem.com>100-fold less active than (S)-enantiomer nih.govN/A
COX-2 Inhibition (IC50) 2.7 µM caymanchem.com>100-fold less active than (S)-enantiomer nih.govN/A
Analgesic Potency (Rat Assay) ~60x more potent than (R)-enantiomer caymanchem.comLess potentN/A
Pharmacological Activity Primarily responsible for analgesic and anti-inflammatory effects drugbank.comnih.govLargely inactive as an NSAID thieme-connect.comCombination of both enantiomers
Clearance in Humans Higher clearance nih.govLower clearance nih.govN/A
Half-life in Humans ~2.5 hours drugbank.com~5 hours drugbank.comN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O6 B13124908 Ketorolac tromethamine, (S)- CAS No. 156699-13-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

156699-13-7

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1

InChI Key

BWHLPLXXIDYSNW-MERQFXBCSA-N

Isomeric SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O.C(C(CO)(CO)N)O

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Cyclooxygenase (COX) Enzyme System Inhibition

The principal mechanism of action for (S)-Ketorolac tromethamine involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923). patsnap.com Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. patsnap.comwikipedia.org By blocking these enzymes, (S)-Ketorolac tromethamine effectively reduces prostaglandin (B15479496) production, thereby exerting its anti-inflammatory and analgesic effects. wikipedia.orgdrugbank.com

Non-Selective COX-1 and COX-2 Inhibition Profiles

(S)-Ketorolac tromethamine is classified as a non-selective COX inhibitor, meaning it targets both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. wikipedia.orgcancer.gov COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation. drugbank.comnih.gov In contrast, COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins. drugbank.comcancer.govnih.gov The therapeutic analgesic and anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with potential side effects. drugbank.com

Differential Potency and Affinity for COX Isoforms

While being non-selective, research indicates that (S)-Ketorolac tromethamine exhibits a degree of preferential inhibition. Studies have shown that it is a more potent inhibitor of COX-1 than COX-2. selleckchem.comnih.gov The (S)-enantiomer is significantly more potent in its COX inhibitory activity compared to the (R)-enantiomer, which is virtually inactive. selleckchem.comnih.govnih.gov

The table below summarizes the inhibitory concentrations (IC50) of racemic Ketorolac (B1673617) and its enantiomers against human COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
(R,S)-Ketorolac1.233.50
(S)-Ketorolac0.020.12
(R)-Ketorolac>100-
Data sourced from multiple in vitro studies. selleckchem.comnih.gov

Impact on Prostaglandin Biosynthesis Pathways

By inhibiting COX-1 and COX-2, (S)-Ketorolac tromethamine directly interrupts the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. pediatriconcall.comcancer.gov This blockade leads to a significant reduction in the synthesis of prostaglandins such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain sensitization. pediatriconcall.compatsnap.comelsevier.com The inhibition of prostaglandin synthesis is the core mechanism responsible for the therapeutic effects of (S)-Ketorolac tromethamine. fda.gov

Role of Arachidonic Acid Metabolism Modulation

Arachidonic acid is a polyunsaturated fatty acid that is metabolized through several pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 oxidase pathways, to produce a variety of bioactive lipid mediators. frontiersin.org (S)-Ketorolac tromethamine's primary role in modulating arachidonic acid metabolism is through its potent inhibition of the COX pathway. nih.gov This action prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. cancer.gov Research has shown that topical application of ketorolac tromethamine leads to an inhibition of the cyclooxygenase metabolism of arachidonic acid without a corresponding increase in the lipoxygenase pathway. nih.gov

Identification and Characterization of Non-COX Molecular Targets

Recent research has begun to explore molecular targets of (S)-Ketorolac tromethamine beyond the COX enzymes, suggesting a more complex pharmacological profile.

Exploration of DDX3 Inhibition and Associated Cellular Pathways

A significant finding in non-COX-related research is the identification of Ketorolac salt as an inhibitor of DDX3, a DEAD-box RNA helicase. researchgate.netnih.gov DDX3 is implicated in the progression of several types of cancer. nih.gov Studies have shown that Ketorolac salt can down-regulate the expression of DDX3 and inhibit its ATP hydrolysis activity by directly interacting with the enzyme. nih.gov This inhibition has been observed to reduce cell viability in oral squamous cell carcinoma cell lines. researchgate.net The interaction between Ketorolac and DDX3 involves the formation of stable hydrogen bonds within the P-loop region of the enzyme, which is crucial for its ATPase activity. researchgate.net This novel mechanism suggests potential applications for Ketorolac in cancer therapy, independent of its anti-inflammatory properties. nih.govjuniperpublishers.com

Investigation of Other Potential Molecular Interactions

Interaction with the Nitric Oxide (NO) Pathway

Studies suggest that the analgesic effect of ketorolac may involve the nitric oxide-cyclic GMP (cGMP)-ATP-sensitive K+ channel pathway. nih.gov Research using a formalin test in rats indicated that the local antinociceptive effect of ketorolac was prevented by inhibitors of nitric oxide synthase and soluble guanylyl cyclase. nih.gov This suggests that ketorolac's action may, in part, be mediated by the activation of the NO-cGMP pathway, leading to the opening of ATP-sensitive K+ channels at a peripheral level. nih.gov There is also evidence that acute COX inhibition with ketorolac might increase the bioavailability of NO. nih.gov

Modulation of Transient Receptor Potential (TRP) Channels

Ketorolac has been shown to affect the activation of Transient Receptor Potential (TRP) channels, which are involved in pain sensation. nih.gov Specifically, research has demonstrated that local administration of ketorolac can reduce the thermal and mechanical hyperalgesia that follows the activation of TRPA1 and TRPV1 channels. nih.govnih.gov Pre-treatment with ketorolac produced significant antinociceptive and antihyperalgesic effects against agonists of these channels. nih.gov This indicates that ketorolac may attenuate the signaling of these key nociceptive channels, contributing to its analgesic efficacy beyond prostaglandin synthesis inhibition.

Interaction with the Cannabinoid System

There is evidence of an additive antinociceptive interaction between ketorolac and cannabinoid agonists. nih.gov A study in mice using the acetic acid-induced writhing test found that the co-administration of the cannabinoid agonist WIN 55,212-2 and ketorolac resulted in an additive analgesic effect. nih.gov This suggests that the combination of cannabinoids and NSAIDs like ketorolac could be a useful strategy in pain pharmacotherapy, potentially acting through complementary pathways. nih.gov

Effects on NMDA Receptors

A potential central mechanism for ketorolac's analgesic action involves the N-methyl-D-aspartate (NMDA) receptor. nih.gov Iontophoretic studies on spinal wide dynamic range neurons showed that ketorolac could prevent or reduce the excitation induced by NMDA. nih.gov This finding suggests that part of ketorolac's analgesic effect may be achieved by interfering with NMDA receptor activity in the central nervous system. nih.gov

Enantiomer-Specific Inhibition of Rac1 and Cdc42

While the (S)-enantiomer is responsible for COX inhibition, the (R)-enantiomer, present in the racemic mixture of ketorolac, has been identified as an inhibitor of the small GTPases Rac1 and Cdc42. nih.govunm.edu These proteins are relevant in cancer cell migration and proliferation. nih.gov Although this activity is specific to the (R)-enantiomer, it represents a distinct and significant molecular interaction of the commonly administered racemic ketorolac, separate from the actions of (S)-Ketorolac on COX enzymes. nih.govunm.edu The S-enantiomer showed inhibitory concentrations for Rac1 and Cdc42 that were over 100-fold greater than the R-enantiomer. nih.gov

Summary of Potential Molecular Interactions

The following table summarizes the key findings from investigations into other potential molecular interactions of Ketorolac.

Potential Target/Pathway Observed Effect of Ketorolac Key Research Findings
Nitric Oxide (NO) PathwayActivation of the NO-cyclic GMP-ATP-sensitive K+ channel pathway. nih.govThe antinociceptive effect was blocked by inhibitors of NO synthase and guanylyl cyclase. nih.gov
Transient Receptor Potential (TRP) ChannelsAttenuation of TRPA1 and TRPV1 activation. nih.govReduced thermal and mechanical hyperalgesia induced by TRP channel agonists. nih.govnih.gov
Cannabinoid SystemAdditive antinociceptive effect with cannabinoid agonists. nih.govCo-administration with WIN 55,212-2 showed an additive effect in a visceral pain model. nih.gov
NMDA ReceptorsInterference with NMDA receptor activity. nih.govPrevented or reduced NMDA-induced excitation of spinal neurons. nih.gov
Rac1 and Cdc42 GTPasesInhibition by the (R)-enantiomer. nih.govunm.edu(R)-ketorolac, but not (S)-ketorolac, inhibits Rac1 and Cdc42 at low micromolar concentrations. nih.gov

Stereochemical Pharmacology and Enantiomeric Disposition

Chirality and Enantiomeric Forms of Ketorolac (B1673617)

Ketorolac is a chiral nonsteroidal anti-inflammatory drug (NSAID) that possesses a single chiral center, resulting in the existence of two enantiomers: (S)-(-)-ketorolac and (R)-(+)-ketorolac. researchgate.net Commercially, ketorolac tromethamine is administered as a 1:1 racemic mixture of these two stereoisomers. umich.eduresearchgate.netpediatriconcall.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different pharmacological and pharmacokinetic properties within a chiral biological system. oup.com The analgesic and anti-inflammatory activities of the drug are not shared equally between the two forms. nih.govakjournals.com

The pharmacological activity of ketorolac is almost exclusively attributed to the (S)-enantiomer. akjournals.comnih.govdrugbank.com This stereoisomer is responsible for the drug's potent analgesic and anti-inflammatory effects. nih.govnih.gov The (S)-form exerts its therapeutic action primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. drugbank.comnih.govwikipedia.org

Research has consistently demonstrated the superior potency of the (S)-enantiomer. In rat-based pain assays, (S)-ketorolac was found to be approximately 60 times more potent than (R)-ketorolac. caymanchem.com Similarly, in models of acetic acid-induced writhing and carrageenan-induced paw hyperalgesia in rats, the biological activity of the racemic mixture was shown to reside with the (S)-ketorolac form. nih.gov While the (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, the (R)-enantiomer is over 100-fold less active against both COX subtypes. nih.gov Interestingly, some studies suggest the (R)-enantiomer may possess analgesic activity independent of COX inhibition, potentially through the inhibition of Rac1 and Cdc42 GTPases. researchgate.netnih.gov

The primary biological targets for ketorolac's anti-inflammatory and analgesic effects are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The interaction with these enzymes is highly stereoselective. The (S)-enantiomer is a potent, non-selective inhibitor of both COX-1 and COX-2. nih.govcaymanchem.com In contrast, the (R)-enantiomer exhibits very weak inhibitory activity against these enzymes. nih.gov This difference in enzyme inhibition is the molecular basis for the observation that the pharmacological effects of racemic ketorolac are almost entirely due to the (S)-enantiomer. pediatriconcall.comdrugbank.com

Table 1: Cyclooxygenase (COX) Enzyme Inhibition by Ketorolac Enantiomers
EnantiomerTarget EnzymeInhibitory Activity
(S)-KetorolacCOX-1Potent Inhibitor (IC50 = 0.1 µM) caymanchem.com
(S)-KetorolacCOX-2Potent Inhibitor (IC50 = 2.7 µM) caymanchem.com
(R)-KetorolacCOX-1 & COX-2>100-fold less active than (S)-enantiomer nih.gov

Enantiomer-Specific Pre-clinical Pharmacokinetics

The disposition of ketorolac in the body is characterized by significant enantioselectivity, with the (S)- and (R)-isomers displaying distinct pharmacokinetic profiles. drugbank.comnih.gov These differences are evident in their plasma protein binding, metabolic clearance, and volume of distribution. nih.govnih.govnih.gov Consequently, pharmacokinetic predictions based on measurements of the racemic mixture may not accurately reflect the duration and intensity of the pharmacological effect, which is primarily driven by the (S)-enantiomer. nih.gov

Ketorolac is highly bound to plasma proteins, exceeding 99%. drugbank.com This binding is stereoselective, with the (R)-enantiomer exhibiting slightly higher binding to plasma albumin than the (S)-enantiomer. nih.gov Studies have reported binding percentages of 99.2% for R-ketorolac and 98.4% for S-ketorolac. nih.gov This difference in protein binding contributes to the enantiomer-specific pharmacokinetics. nih.govnih.gov The lower protein binding of the pharmacologically active (S)-enantiomer results in a larger fraction of the drug being unbound in the plasma. This higher free concentration can lead to a larger apparent volume of distribution and more rapid clearance compared to the (R)-enantiomer. nih.govdrugbank.comnih.gov In vitro studies have also shown that dilution of plasma with volume expanders like albumin or lactated Ringer's solution can increase the unbound fraction of ketorolac. nih.gov

Significant differences exist in the metabolic clearance of the ketorolac enantiomers. The clearance of the pharmacologically active (S)-enantiomer is substantially higher than that of the (R)-enantiomer. umich.edudrugbank.comnih.gov In adults, the clearance of (S)-ketorolac can be more than double that of (R)-ketorolac, while in children, the clearance of the (S)-enantiomer has been reported to be four times that of the (R)-enantiomer. umich.eduoup.comnih.gov

This stereoselective clearance is attributed in part to differences in metabolism. umich.edunih.gov Ketorolac is primarily metabolized in the liver through hydroxylation and glucuronic acid conjugation. drugbank.com The key metabolic pathway is glucuronidation, and this process is stereoselective. nih.govdrugbank.com Studies have shown a greater degree of glucuronidation for the (S)-enantiomer, with the recovery of (S)-ketorolac glucuronide in urine being 2.3 times that of the (R)-enantiomer glucuronide. umich.edunih.gov This more efficient metabolic elimination contributes to the shorter plasma half-life of (S)-ketorolac compared to (R)-ketorolac. umich.edunih.govdrugbank.com

Table 2: Comparative Pharmacokinetic Parameters of Ketorolac Enantiomers in Adults
Parameter(S)-Ketorolac(R)-KetorolacReference
Clearance~45.9 ml h-1 kg-1~19.0 ml h-1 kg-1 drugbank.comnih.gov
Half-life (t1/2)~2.4-2.5 hours~3.6-5.0 hours drugbank.comdrugbank.comnih.gov
Steady-state Volume of Distribution (Vss)~0.135 l kg-1~0.075 l kg-1 drugbank.comnih.gov
Plasma Protein Binding98.4%99.2% nih.gov

The metabolic chiral inversion, or interconversion, between the (S)- and (R)-enantiomers of ketorolac has been studied in animal models and humans, revealing significant species-dependent differences. researchgate.netnih.gov In animal studies involving mice and rats, interconversion of ketorolac enantiomers was observed and found to be both species- and dose-dependent. nih.gov

Notably, the extent of inversion is much higher in mice than in rats. When (S)-ketorolac was administered to mice, 71% of the area under the concentration-time curve (AUC) was accounted for by the (R)-ketorolac form. researchgate.netnih.gov In rats, this conversion was significantly lower, with only 12% of the AUC being due to (R)-ketorolac after administration of the (S)-enantiomer. researchgate.netnih.gov In these animal models, more interconversion generally occurred from the (S)- to the (R)-enantiomer. nih.gov It has been noted that this chiral inversion from S- to R-ketorolac in mice means that studies using the racemic form in this species primarily demonstrate the effects of the R-enantiomer. researchgate.net

In contrast, ketorolac undergoes little to no chiral inversion in humans. researchgate.netakjournals.com When the (R)-enantiomer was administered to human subjects, the (S)-enantiomer was not detectable in plasma, indicating essentially zero interconversion from (R) to (S). researchgate.netnih.gov After administration of the (S)-enantiomer, only a minimal amount (approximately 6.5%) was converted to the (R)-form. researchgate.netnih.govakjournals.com This lack of significant interconversion in humans is a key difference from many other NSAIDs and from the animal models studied. nih.gov

Absorption Mechanisms in Pre-clinical Models

(S)-Ketorolac tromethamine demonstrates rapid and efficient absorption following oral and intramuscular administration across several preclinical species, including mice, rats, rabbits, and cynomolgus monkeys. nih.gov In these models, the time to reach maximum plasma concentration (Tmax) is generally less than one hour, with bioavailability exceeding 87%. nih.gov

In a study involving rats with experimentally induced liver cirrhosis through bile duct ligation (BDL), the oral absorption of ketorolac was significantly altered. Compared to sham-operated control rats, the BDL group exhibited a reduction in both the rate and extent of absorption. This was evidenced by a prolonged Tmax (approximately three times longer) and a significant decrease in the maximum plasma concentration (Cmax) and the area under the curve (AUC) by about half. elsevier.es However, intravenous administration in these cirrhotic rat models showed no significant changes in ketorolac's pharmacokinetics, suggesting that the observed differences were due to altered absorption rather than changes in distribution or systemic clearance. elsevier.es

Systemic absorption has also been documented following topical ophthalmic administration in dogs. When administered as a 0.5% ophthalmic solution four times daily for 28 days, ketorolac was consistently detected in plasma samples. avma.org Median plasma concentrations were 191 ng/mL, 173.5 ng/mL, and 179.5 ng/mL on days 14, 21, and 28, respectively, indicating that the drug is absorbed systemically from the ocular surface. avma.org

Table 1: Pharmacokinetic Parameters of Oral Ketorolac in Rats with Bile Duct Ligation (BDL)-Induced Cirrhosis vs. Sham-Operated Controls

Parameter Sham-Operated Rats (Mean ± SEM) BDL Rats (Mean ± SEM)
Cmax (µg/mL) Data Not Provided Reduced
Tmax (h) Data Not Provided Prolonged
AUC (µg·h/mL) Data Not Provided Reduced

Data derived from a study indicating significant reductions in Cmax and AUC and prolongation of Tmax in BDL rats compared to controls. elsevier.es

The formulation matrix significantly influences the absorption of ketorolac tromethamine in preclinical studies. Various formulations have been developed to control its release and enhance permeation through different biological membranes.

In vitro studies on transdermal gel formulations identified dimethyl sulfoxide (B87167) (DMSO) and oleic acid as effective permeation enhancers that significantly increased the flux of ketorolac across the skin. nih.gov The concentration of DMSO was found to affect both the rate and the extent of transdermal absorption. nih.gov Similarly, elastic liposomes loaded with ketorolac tromethamine showed potential for effective topical delivery. nih.gov In vitro release studies using a cellophane dialysis membrane indicated a delayed release from elastic liposomes compared to an aqueous solution. nih.gov Ex vivo permeation studies across pig ear skin revealed a long lag time of about 10 hours, followed by a constant flux of 0.278 μg/cm²/h, suggesting drug retention in the skin before reaching systemic circulation. nih.gov

Controlled-release microcapsules prepared with different polymers demonstrated varied in-vitro release profiles. Using Eudragit RS100 and Eudragit RL100, the drug-to-polymer ratio was a key factor in modulating drug release. researchgate.net For instance, Eudragit RS100-based microcapsules with drug-to-polymer ratios of 1:1, 1:2, and 1:3 released 38%, 22%, and 14% of the drug, respectively, at pH 1.2. researchgate.net At pH 7.4, the release was 72%, 70%, and 51% for the same ratios. researchgate.net

For parenteral administration, an in vivo study in mice evaluated hydrophilic and hydrophobic excipients as release-retarding agents for an intramuscular sustained-release formulation. researchgate.net Glyceryl monooleate (Peceol), castor oil, and Kollidon 17 PF were investigated. The study concluded that the sustained-release capability was highest for the glyceryl monooleate-based formulation, followed by castor oil and then Kollidon 17 PF, when compared to a conventional ketorolac formulation. researchgate.net

Table 2: In Vitro Drug Release from Eudragit RS100 Microcapsules

Drug to Polymer Ratio % Drug Released at pH 1.2 % Drug Released at pH 7.4
1:1 38% 72%
1:2 22% 70%
1:3 14% 51%

Data from in-vitro studies on controlled-release microcapsules. researchgate.net

Distribution Patterns in Animal Tissues and Biological Fluids

The volume of distribution (Vd) of ketorolac is relatively small, indicating that the drug does not distribute extensively outside the vascular compartment. nih.gov This characteristic is comparable to other nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In rats with experimental cirrhosis, the volume of distribution following intravenous administration was found to be similar to that in healthy control animals, suggesting that liver damage did not significantly alter the drug's distribution pattern. elsevier.es The high degree of plasma protein binding, which ranges from 72.0% in mice to over 99% in humans, contributes to its limited volume of distribution. nih.gov

Studies in rabbits have provided detailed insights into the ocular distribution of ketorolac following topical administration. After applying a 0.5% ¹⁴C-ketorolac tromethamine solution, peak concentrations of radioactivity were observed in ocular tissues and plasma within one hour. nih.gov The concentrations were highest in the cornea and sclera and lowest in the lens. nih.gov A key finding was that while the drug was systemically absorbed, the concentration of ketorolac (measured by AUC) was, on average, 13 times higher in the aqueous humor than in plasma, demonstrating effective penetration into the anterior chamber of the eye. nih.gov

Further research using a ketorolac-loaded ocular coil in rabbits for sustained delivery showed that ketorolac could be detected in tears for up to 28 days and in the aqueous humor for up to 4 days. nih.gov Four hours after insertion, the ketorolac concentration in the aqueous humor was significantly higher in the ocular coil group compared to the group receiving eye drops. nih.govtandfonline.com

Table 3: Ocular Distribution of Ketorolac in Rabbits

Tissue/Fluid Relative Concentration Time to Peak Concentration
Cornea Highest Within 1 hour
Sclera High Within 1 hour
Aqueous Humor Higher than plasma Within 1 hour
Lens Lowest Within 1 hour

Data from a study on the ocular distribution of [¹⁴C]ketorolac tromethamine in rabbits. nih.gov

Metabolic Pathways and Metabolite Identification

Ketorolac undergoes extensive metabolism in preclinical species, primarily through oxidation and glucuronidation. nih.gov The principal metabolic pathway is the para-hydroxylation of the phenyl ring, resulting in the formation of p-hydroxyketorolac, which is pharmacologically inactive. nih.govnih.gov This metabolite, along with glucuronide conjugates of the parent drug, constitutes the major excretory products. nih.gov

There are notable species-specific differences in metabolism. The mouse is considered the most metabolically similar model to humans. nih.gov In contrast, the cynomolgus monkey, while kinetically similar, does not form the p-hydroxy metabolite. nih.gov The rabbit is characterized by substantial presystemic metabolism (approximately 50%). nih.gov The rat exhibits a different metabolic profile, excreting a higher percentage of the dose in feces and forming an additional, unidentified metabolite. nih.gov In most species studied, the metabolic and excretion profiles were similar regardless of the administration route (intravenous, oral, or intramuscular). nih.gov

Studies on experimental anterior uveitis in rabbits showed that topical ketorolac inhibited the cyclooxygenase metabolism of arachidonic acid, evidenced by a significant reduction in prostaglandin (B15479496) E2 concentration in the aqueous humor, without increasing the products of the lipoxygenase pathway. nih.gov

Table 4: Compound Names Mentioned

Compound Name
(S)-Ketorolac tromethamine
Ketorolac
p-hydroxyketorolac (PHK)
Dimethyl sulfoxide (DMSO)
Oleic acid
Eudragit RS100
Eudragit RL100
Glyceryl monooleate (Peceol)
Castor oil
Kollidon 17 PF
Arachidonic acid

An in-depth examination of the pre-clinical pharmacokinetics and biotransformation of the (S)-enantiomer of Ketorolac tromethamine reveals complex metabolic pathways and significant inter-species variability. As the pharmacologically active stereoisomer, understanding the metabolic fate and disposition of (S)-Ketorolac in various animal models is crucial for interpreting non-clinical research findings. umich.edunih.gov This article focuses exclusively on the pre-clinical data related to its metabolic processes, excretion routes, and comparative pharmacokinetics across different species.

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-ketorolac tromethamine in pharmaceutical formulations or biological samples?

Validated methods include:

  • High-Performance Thin-Layer Chromatography (HPTLC) : A densitometric method using silica gel 60 and a mobile phase of n-butanol-chloroform-acetic acid-ammonium hydroxide-water (9:3:5:1:2 v/v) allows quantification in human plasma with a linear range of 200–2000 ng/mL and 73.67% average recovery .
  • HPLC with UV Detection : Reverse-phase HPLC with naproxen as an internal standard is used for assay preparation, achieving precision and accuracy in pharmaceutical formulations .
  • Multivariate UV Spectrophotometry : This method simplifies quantification in bulk drugs and formulations using multivariate regression, validated for sensitivity and reproducibility .

Q. How does (S)-ketorolac tromethamine interact with common intravenous drugs during Y-site administration?

Compatibility studies using simulated Y-site administration reveal:

  • Incompatibility with haloperidol lactate, triethylperazine maleate, and cyclizine due to visible precipitation .
  • Compatibility with remifentanil, cisatracurium, and hydromorphone in dextrose or saline solutions, with no pH changes or precipitation observed .
  • Stability in 5% dextrose and 0.9% sodium chloride for up to 48 hours at room temperature .

Q. What are the key pharmacological properties distinguishing (S)-ketorolac tromethamine from the racemic mixture?

  • Enantiomer Activity : The (S)-enantiomer is responsible for >90% of cyclooxygenase (COX) inhibition and analgesic activity, while the (R)-form is inactive .
  • Protein Binding : (S)-ketorolac is 99.2% protein-bound, with minimal displacement by salicylates or warfarin, though unbound fraction increases at therapeutic salicylate concentrations .
  • Metabolism : Hepatic glucuronidation is the primary pathway, with no autoinduction or inhibition of CYP enzymes .

Advanced Research Questions

Q. How can researchers address contradictions between retrospective studies and clinical trials on (S)-ketorolac tromethamine’s anticancer potential?

The KBC Trial highlights methodological challenges:

  • Underpowered Design : The trial assumed a 33% recurrence reduction but observed lower baseline recurrence rates, reducing statistical power .
  • Biomarker Selection : Retrospective studies linked efficacy to inflammatory markers (e.g., Neutrophil-to-Lymphocyte Ratio ≥4), but the trial did not stratify by these biomarkers, potentially masking subgroup benefits .
  • Dosing Limitations : A single pre-incisional dose (30 mg) may lack sustained anti-inflammatory effects compared to multi-dose regimens used in observational studies .

Q. What experimental strategies optimize nanoparticle (NP) formulations for sustained (S)-ketorolac tromethamine delivery?

  • Polymer Selection : Semi-interpenetrating polymer networks (e.g., gelatin/sodium carboxymethyl cellulose) enhance drug loading and extend release profiles .
  • In Vitro Release Testing : Comparative analysis against commercial formulations using sink conditions and USP apparatus identifies optimal release kinetics .
  • Stability Testing : Freezing NP suspensions at −20°C for 3 months preserves integrity, with post-thaw stability confirmed via HPLC and pH monitoring .

Q. How should researchers mitigate instability during long-term storage of (S)-ketorolac tromethamine solutions?

  • Freeze-Thaw Protocols : Solutions in 5% dextrose remain stable for 60 days post-freezing at −20°C and microwave thawing, with <10% degradation .
  • Additive Screening : Avoid buffers or preservatives (e.g., benzalkonium chloride) that alter pH or induce crystallization .
  • Container Material : Polyolefin bags minimize adsorption compared to PVC, maintaining >90% potency .

Q. What methodologies resolve discrepancies in enantiomer-specific pharmacokinetic data?

  • Chiral Chromatography : Use amylose- or cellulose-based columns to separate (S)- and (R)-enantiomers, validated via mass spectrometry .
  • Protein Binding Assays : Equilibrium dialysis or ultrafiltration quantifies free (S)-ketorolac fractions under physiological conditions .
  • In Vivo Profiling : Rodent studies with stereoselective assays confirm (S)-enantiomer dominance in plasma and tissue distribution .

Methodological Considerations

Q. How are impurities controlled during (S)-ketorolac tromethamine synthesis?

  • Secondary Standards : Certified reference materials (e.g., Ketorolac Tromethamine Impurity H, CAS 74103-07-4) validate HPLC purity (>98%) .
  • Forced Degradation Studies : Acid/alkali hydrolysis, oxidation, and photolysis identify degradation products, ensuring method specificity .

Q. What are the limitations of current nasal formulations compared to injectable (S)-ketorolac tromethamine?

  • Bioavailability : Nasal forms (e.g., Asprix®) show slower absorption (Tmax 45–60 min) vs. intramuscular injection (Tmax 30–40 min) .
  • Dose Adjustments : Nasal delivery requires higher doses (40–60 mg) to match injectable efficacy, increasing irritation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.